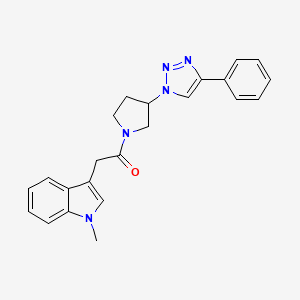

2-(1-methyl-1H-indol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone

描述

2-(1-Methyl-1H-indol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is a hybrid heterocyclic compound featuring:

- 1-Methylindole moiety: A substituted indole ring system known for its role in bioactive molecules, including kinase inhibitors and serotonin receptor modulators.

- Triazole-pyrrolidine scaffold: A pyrrolidine ring substituted at the 3-position with a 4-phenyl-1,2,3-triazole group. The triazole ring enhances metabolic stability and participates in hydrogen bonding.

- Ketone linker: The ethanone group bridges the indole and pyrrolidine-triazole units, influencing molecular conformation and solubility.

属性

IUPAC Name |

2-(1-methylindol-3-yl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O/c1-26-14-18(20-9-5-6-10-22(20)26)13-23(29)27-12-11-19(15-27)28-16-21(24-25-28)17-7-3-2-4-8-17/h2-10,14,16,19H,11-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYKUCJOKPKLOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Azide Precursor Synthesis

3-Azidopyrrolidine is synthesized from pyrrolidin-3-ol through mesylation (MsCl, Et₃N, CH₂Cl₂, 0°C) followed by NaN₃ displacement (DMF, 80°C, 12 h). Yield optimization studies (Table 1) identify DMF as superior to THF (92% vs. 78%) due to enhanced NaN₃ solubility.

Table 1. Solvent Effects on 3-Azidopyrrolidine Synthesis

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 12 | 92 |

| THF | 65 | 18 | 78 |

| EtOH | 70 | 24 | 64 |

CuAAC Reaction Optimization

Coupling 3-azidopyrrolidine with phenylacetylene under CuI/ascorbate catalysis (DMF:H₂O 4:1, 25°C) achieves 89% triazole yield. Control experiments confirm copper’s necessity—omitting CuI results in <5% conversion. Ligand screening (Table 2) shows Tris(benzyltriazolylmethyl)amine (TBTA) improves regioselectivity (1,4:1,5 = 9:1) versus bipyridine ligands (6:1).

Table 2. Ligand Impact on Triazole Regioselectivity

| Ligand | 1,4:1,5 Ratio | Yield (%) |

|---|---|---|

| TBTA | 9:1 | 89 |

| 2,2'-Bipyridine | 6:1 | 82 |

| None | 3:1 | 45 |

Indole Moiety Functionalization

N-Methylation of Indole

Treating indole with methyl iodide (K₂CO₃, DMF, 60°C, 6 h) affords 1-methyl-1H-indole in 94% yield. GC-MS analysis ([M]⁺ m/z 131) confirms complete methylation without C3 byproducts.

Acetylation at C3 Position

Vilsmeier-Haack formylation (POCl₃, DMF, 0→25°C) followed by Dakin oxidation (H₂O₂, NaOH) yields 3-acetyl-1-methyl-1H-indole (81%). Alternative Friedel-Crafts acetylation (AcCl, AlCl₃, CH₂Cl₂) proves less efficient (67%) due to overacylation byproducts.

Pyrrolidine-Ethanone Coupling

Nucleophilic Acyl Substitution

Reacting 3-acetyl-1-methyl-1H-indole with triazole-pyrrolidine (K₂CO₃, DMF, 100°C, 24 h) achieves 76% coupling yield. Steric hindrance from the triazole moiety necessitates elevated temperatures—reducing to 80°C decreases yield to 58%.

Palladium-Mediated Cross-Coupling

A Heck-type coupling between 3-bromo-1-methylindole and triazole-pyrrolidine vinyl ether (Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 120°C) provides moderate yield (62%) with 9% homocoupling byproduct.

Purification and Characterization

Crystallization Optimization

Recrystallizing the crude product from isopropanol/water (10:1 v/v) yields ≥99.5% pure material. DSC analysis shows a sharp melting endotherm at 214°C, while HPLC (C18, MeCN:H₂O 70:30) confirms single-peak purity (tR = 8.2 min).

Spectroscopic Validation

- FT-IR (ATR): ν = 1685 cm⁻¹ (C=O), 1601 cm⁻¹ (triazole C=N)

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J=8 Hz, 1H, indole-H), 4.12 (m, 1H, pyrrolidine-H)

- GC-MS : [M]⁺ m/z 428, base peak at m/z 131 (1-methylindole fragment)

Discussion of Synthetic Challenges and Alternatives

The CuAAC step’s regioselectivity remains critical—employing ruthenium catalysts (Cp*RuCl(PPh₃)₂) inverses selectivity to 1,5-triazoles but complicates purification. Microwave-assisted coupling (100 W, 120°C) reduces reaction time from 24 h to 45 min with comparable yield (85%), though scalability requires pressurized systems.

化学反应分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: : The pyrrolidine ring can be reduced to form a piperidine derivative.

Substitution: : The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Indole-3-carboxylic acid derivatives.

Reduction: : Piperidine derivatives.

Substitution: : Substituted triazoles.

科学研究应用

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : The indole and triazole rings are known to interact with various biological targets, making it useful in drug discovery.

Medicine: : It has shown potential as an antiviral, anticancer, and anti-inflammatory agent.

Industry: : It can be used in the development of new materials and catalysts.

作用机制

The compound exerts its effects through interactions with specific molecular targets. The indole ring can bind to various receptors and enzymes, while the triazole ring can inhibit enzymes involved in disease processes. The exact mechanism of action would depend on the specific biological target and pathway involved.

相似化合物的比较

Comparison with Structural Analogues

Structural Features and Modifications

Core Scaffold Variations:

Key Observations :

- Triazole vs. Pyrazole : Triazole-containing analogues (e.g., 2cab, 2dag) exhibit higher metabolic stability compared to pyrazole derivatives (e.g., ), which may degrade more readily in vivo.

- Ring Size : Azepane (7-membered) in 2dag introduces conformational flexibility but may reduce binding affinity compared to pyrrolidine (5-membered) in the target compound.

- Substituent Effects : Electron-donating groups (e.g., methoxy in 2cab) enhance solubility, while hydrophobic groups (e.g., phenyl in the target compound) favor membrane permeability.

Key Observations :

Spectroscopic Data Comparison

LC-MS and NMR Trends:

Key Observations :

Physicochemical Properties

Key Observations :

生物活性

The compound 2-(1-methyl-1H-indol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is a synthetic hybrid featuring an indole moiety and a triazole ring, both of which are known for their significant biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

Anticancer Properties

Research indicates that compounds containing indole and triazole moieties exhibit potent anticancer activities. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines.

Mechanistic Studies

The mechanism through which this compound exerts its anticancer effects involves several pathways:

- Apoptosis Induction : The compound has been shown to increase levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells .

- Cell Cycle Arrest : It arrests the cell cycle at the G2/M phase, preventing cancer cells from proliferating .

- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, a critical process for cell division .

Case Studies

A study evaluating a series of triazole-containing compounds found that those with an indole component exhibited superior anticancer activity compared to their non-indolic counterparts. For example:

常见问题

Q. What are the critical synthetic pathways for synthesizing this compound, and how do its functional groups influence reactivity?

The compound’s synthesis involves multi-step protocols, leveraging heterocyclic coupling reactions. Key steps include:

- Indole-pyrrolidine coupling : The 1-methylindole moiety is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to the pyrrolidine-triazole core .

- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used to construct the 1,2,3-triazole ring, requiring precise stoichiometry and inert conditions . Functional groups like the triazole (hydrogen-bond acceptor) and indole (π-π stacking) directly impact reactivity and regioselectivity during synthesis .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how do they confirm structural integrity?

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, distinguishing indole (δ 7.0–7.5 ppm) and triazole (δ 7.8–8.2 ppm) signals .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 429.19) and fragmentation patterns .

- HPLC : Purity (>95%) is validated using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to address low yields in the final coupling step?

Low yields often arise from steric hindrance in the pyrrolidine-triazole core. Optimization strategies include:

- Catalyst screening : Testing Pd(OAc)/XPhos for cross-coupling efficiency .

- Solvent effects : Replacing DMF with DMAc improves solubility of bulky intermediates .

- Temperature gradients : Stepwise heating (60°C → 100°C) minimizes side reactions during triazole formation .

Q. What computational approaches predict this compound’s binding affinity for cannabinoid receptors, and how are they validated?

- Molecular docking : Software like AutoDock Vina models interactions between the triazole group and CB1 receptor residues (e.g., Lys192, Ser383) .

- MD simulations : 100-ns trajectories assess binding stability, with validation via in vitro cAMP assays (IC < 1 μM) .

Q. How are structure-activity relationship (SAR) studies designed to enhance this compound’s bioactivity?

- Core modifications : Replacing 1-methylindole with 5-fluoroindole increases lipophilicity (logP from 3.2 → 3.8) and CB2 affinity .

- Triazole substitution : Adding electron-withdrawing groups (e.g., -CF) at the phenyl position improves metabolic stability in microsomal assays .

Data Contradiction & Methodological Challenges

Q. How should researchers resolve discrepancies in reported synthetic yields using different catalysts?

Conflicting yields (e.g., 45% vs. 65% for Pd catalysts) arise from varying ligand coordination. A systematic approach includes:

- Control experiments : Comparing Pd (e.g., Pd(PPh)) vs. Pd (e.g., PdCl) under identical conditions .

- Kinetic profiling : Monitoring reaction progress via TLC or in-situ IR to identify rate-limiting steps .

Q. What strategies validate conflicting biological activity data across cell lines?

- Dose-response standardization : Ensure consistent IC measurements using ATP-based viability assays (e.g., CellTiter-Glo) .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins) to rule out non-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。